molecular formula C9H5BrN4 B5779396 Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- CAS No. 101398-30-5

Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]-

Cat. No.: B5779396
CAS No.: 101398-30-5
M. Wt: 249.07 g/mol
InChI Key: FGGIUVZITPUMMQ-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- is a chemical compound with the molecular formula C9H5BrN4 and a molecular weight of 249.0668 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a hydrazinylidene moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- typically involves the reaction of 2-bromobenzaldehyde with malononitrile in the presence of a hydrazine derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various hydrazine derivatives, substituted phenyl compounds, and oxidized products. The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in its action are still under investigation, but it is believed to affect various cellular processes through its chemical interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- include:

  • Propanedinitrile, 2-[(2-bromophenyl)methylene]-
  • Propanedinitrile, 2-[2-(2-chlorophenyl)hydrazinylidene]-
  • Propanedinitrile, 2-[2-(2-fluorophenyl)hydrazinylidene]-

Uniqueness

What sets Propanedinitrile, 2-[2-(2-bromophenyl)hydrazinylidene]- apart from similar compounds is its specific bromophenyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain synthetic applications and research studies .

Properties

IUPAC Name

2-[(2-bromophenyl)hydrazinylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4/c10-8-3-1-2-4-9(8)14-13-7(5-11)6-12/h1-4,14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGIUVZITPUMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NN=C(C#N)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354715
Record name Propanedinitrile, [(2-bromophenyl)hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101398-30-5
Record name Propanedinitrile, [(2-bromophenyl)hydrazono]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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